molecular formula C10H15NO4S B2423254 N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide CAS No. 1421483-30-8

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2423254
CAS No.: 1421483-30-8
M. Wt: 245.29
InChI Key: HSKQISBMWCGPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is a compound that features a furan ring, a hydroxypropyl group, and a cyclopropanesulfonamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which is known for its reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.

    Formation of the Cyclopropanesulfonamide Moiety: The cyclopropanesulfonamide group can be synthesized by reacting a cyclopropane derivative with a sulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the hydroxypropyl group.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share the furan ring structure.

    Cyclopropanesulfonamide derivatives: Compounds like N-cyclopropylsulfonamide have similar sulfonamide moieties.

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is unique due to the combination of the furan ring, hydroxypropyl group, and cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKQISBMWCGPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.